molecular formula C14H10FN5O2 B6586340 N-[(4-fluorophenyl)methyl]-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1219906-93-0

N-[(4-fluorophenyl)methyl]-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B6586340
CAS No.: 1219906-93-0
M. Wt: 299.26 g/mol
InChI Key: GHGSQRIXOCEXDN-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a pyrazin-2-yl group at position 3 and a 4-fluorophenylmethyl carboxamide moiety at position 3. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for metabolic stability and bioactivity, while the pyrazine and fluorophenyl groups contribute to electronic and steric properties that may enhance binding to biological targets . This compound is structurally related to several derivatives investigated for antimicrobial, enzyme inhibitory, and other therapeutic applications, as evidenced by its analogs in recent patents and screening studies .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN5O2/c15-10-3-1-9(2-4-10)7-18-13(21)14-19-12(20-22-14)11-8-16-5-6-17-11/h1-6,8H,7H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGSQRIXOCEXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=NC(=NO2)C3=NC=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-fluorophenyl)methyl]-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the fluorophenylmethyl group and the pyrazinyl group. These groups are then combined through a series of reactions, including condensation and cyclization, to form the oxadiazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents such as halides. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products Formed: The major products formed from these reactions can include derivatives with altered functional groups, which may exhibit different biological or chemical properties

Scientific Research Applications

Biological Applications

1. Anticancer Activity
N-[(4-fluorophenyl)methyl]-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide has shown promising results in anticancer research. Studies indicate that the compound can inhibit the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and disruption of cell cycle progression. For instance, research demonstrated that it effectively reduced tumor growth in xenograft models of breast cancer .

2. Antimicrobial Properties
The compound exhibits significant antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Its efficacy has been compared to standard antibiotics, showing potential as a lead compound for developing new antimicrobial agents .

3. Anti-inflammatory Effects
Recent studies have suggested that this compound possesses anti-inflammatory properties. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and chemokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis .

Material Science Applications

1. Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics. Its ability to act as a semiconductor has been explored in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The fluorine atom enhances the electron-withdrawing capacity, improving the charge transport characteristics in these devices .

2. Coatings and Polymers
In material science, this compound is being investigated for use in coatings due to its thermal stability and chemical resistance. These properties are advantageous for protective coatings in various industrial applications .

Case Studies

StudyApplicationFindings
AnticancerReduced tumor size in breast cancer models; induced apoptosis in cancer cells.
AntimicrobialEffective against multiple bacterial strains; potential as a new antibiotic lead.
Anti-inflammatoryInhibited cytokine production; reduced inflammation in animal models.
Organic ElectronicsImproved charge transport properties; potential use in OLEDs and OPVs.
CoatingsHigh thermal stability; effective protective coatings for industrial use.

Mechanism of Action

The mechanism by which N-[(4-fluorophenyl)methyl]-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound's binding affinity and specificity to these targets determine its biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Key differences :

  • Pyrazine vs. Pyrazole : Pyrazine’s electron-deficient nature enhances interactions with enzymes or receptors, whereas pyrazole’s basicity may improve solubility.

Oxadiazole Derivatives with Varied Aromatic Substituents

The compound N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide () features a phenyl-substituted oxadiazole instead of the fluorophenylmethyl group. The absence of fluorine reduces electron-withdrawing effects, which may lower metabolic stability compared to the fluorinated analog.

Key differences :

  • Fluorophenyl vs. Phenyl : Fluorination typically enhances metabolic resistance and binding affinity due to increased electronegativity and reduced susceptibility to oxidative degradation .

Analogs with Trifluoromethyl and Sulfonyl Groups

European patent applications describe compounds such as 3-[3-[1-[[3,5-bis(trifluoromethyl)benzoyl]amino]ethyl]pyrazin-2-yl]-N-ethyl-N-methyl-1,2,4-oxadiazole-5-carboxamide (I-2, ), where trifluoromethyl groups replace the fluorophenyl moiety. These derivatives exhibit significantly higher lipophilicity (logP ~3.5–4.0) compared to the target compound, favoring blood-brain barrier penetration but posing challenges for renal clearance .

Key differences :

  • Trifluoromethyl vs.

Biological Activity

N-[(4-fluorophenyl)methyl]-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide (CAS Number: 1219906-93-0) is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H10FN5O2C_{14}H_{10}FN_{5}O_{2}, indicating the presence of a fluorinated phenyl group and a pyrazinyl moiety. The oxadiazole ring contributes to its pharmacological properties.

Anticancer Activity

Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, a study demonstrated that specific oxadiazole derivatives showed cytotoxic effects against various cancer cell lines including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma). The compound this compound was evaluated for its activity against a panel of human tumor cell lines with promising results.

Cell LineIC50 (µM)
HeLa10.5
CaCo-212.3
MCF-7 (breast cancer)15.0
A549 (lung cancer)14.8

These findings suggest that the compound has potential as a lead structure for developing new anticancer agents .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. In vitro assays revealed moderate antibacterial activity against common pathogens. The following table summarizes the efficacy against various bacterial strains:

Bacterial StrainEC50 (µg/mL)
Staphylococcus aureus30.0
Escherichia coli25.0
Bacillus subtilis20.0

These results indicate that this compound exhibits significant antibacterial effects, especially against Gram-positive bacteria .

Anti-inflammatory and Analgesic Effects

In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory properties in preclinical models. Studies have reported that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

The biological activities of this compound are believed to be mediated through multiple pathways:

  • Inhibition of Enzymes : It has been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Cell Cycle Arrest : The compound induces cell cycle arrest in the G1 phase, leading to reduced proliferation of cancer cells.
  • Apoptosis Induction : Evidence suggests that it promotes apoptosis in tumor cells through the activation of caspases.

Case Studies

A recent study conducted on the efficacy of this compound in a mouse model of breast cancer showed a significant reduction in tumor size compared to controls treated with vehicle alone. The treatment group exhibited an average tumor volume reduction of approximately 65% after four weeks of administration.

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